

In-Depth Technical Guide: BMS-605541

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Compound of Interest		
Compound Name:	BMS-605541	
Cat. No.:	B1667228	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Full Chemical Name: N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide[1]

BMS-605541 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Its development as a targeted therapeutic agent has provided researchers with a valuable tool to investigate the roles of VEGFR-2 signaling in normal and pathological processes, particularly in oncology.

Identifier	Value	Source
Full Chemical Name	N-cyclopropyl-2,4-difluoro-5- [[[2-(2-pyridinylamino)-5- thiazolyl]methyl]amino]benzam ide	[1]
CAS Number	639858-32-5	[1][2][3][4]
Molecular Formula	C19H17F2N5OS	[1][2][4]
Molecular Weight	401.44 g/mol	[1][4]

Quantitative Analysis of Kinase Inhibition



BMS-605541 demonstrates high affinity and selectivity for VEGFR-2. The following table summarizes its inhibitory activity against various kinases, providing a quantitative perspective on its specificity.

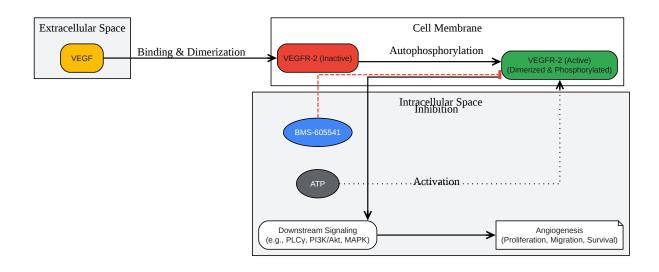
Target Kinase	Assay Type	IC50 (nM)	Ki (nM)
VEGFR-2	Cell-free	23	49
VEGFR-1	Cell-free	>10-fold selective vs. VEGFR-2	-
Other Kinases	Not Specified	Potent	-

IC50: The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.

Mechanism of Action and Signaling Pathway

BMS-605541 functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding pocket of the VEGFR-2 catalytic domain, it prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition ultimately leads to the suppression of endothelial cell proliferation, migration, and survival, which are critical processes for angiogenesis.





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VEGFR-2 signaling pathway and the point of inhibition by BMS-605541.

Experimental Protocols In Vitro Kinase Assays

Objective: To determine the in vitro potency and selectivity of **BMS-605541** against various protein kinases.

Methodology:

- Enzyme and Substrate Preparation: Recombinant human kinase domains are expressed and purified. A generic peptide substrate, such as poly(Glu, Tyr) 4:1, is used for tyrosine kinases.
- Assay Reaction: The kinase reaction is typically performed in a 96-well plate format. Each
 well contains the kinase, the peptide substrate, ATP (at a concentration close to its Km), and



varying concentrations of BMS-605541 (or vehicle control).

- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. A common method is the ELISA-based detection using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Data Analysis: The signal is read using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of orally administered **BMS-605541** in a preclinical cancer model.

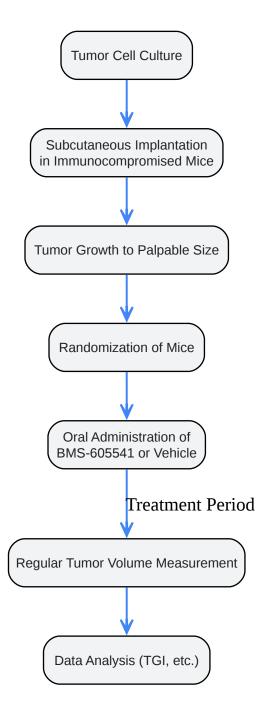
Methodology:

- Cell Culture and Implantation: Human tumor cell lines (e.g., human colon carcinoma HCT-116 or non-small cell lung cancer Calu-6) are cultured under standard conditions. A specific number of cells (e.g., 1 x 10⁶ to 10 x 10⁶) are suspended in a suitable medium (e.g., Matrigel) and implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor-bearing mice are then randomly assigned to treatment and control groups.
- Drug Administration: **BMS-605541** is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses (e.g., 25, 50, 100 mg/kg) on a specified schedule (e.g., once or twice daily). The control group receives the vehicle alone.
- Tumor Measurement: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. The volume is calculated using the formula: (length x width²)/2.
- Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and



control groups. Other endpoints may include tumor growth delay and survival analysis.

 Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed anti-tumor effects.



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Workflow for a typical in vivo tumor xenograft study.



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